Ethyl 4-Isocyanatobenzoate-d4 CAS 1219802-91-1 properties
Ethyl 4-Isocyanatobenzoate-d4 CAS 1219802-91-1 properties
An In-depth Technical Guide to Ethyl 4-Isocyanatobenzoate-d4
This guide provides a comprehensive technical overview of Ethyl 4-Isocyanatobenzoate-d4 (CAS 1219802-91-1), a deuterated analogue of Ethyl 4-Isocyanatobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core properties, applications, and handling protocols of this valuable isotopic labeling reagent.
Introduction: The Significance of Isotopic Labeling
In modern pharmaceutical research and development, understanding a drug candidate's metabolic fate is paramount. Stable Isotope Labeled (SIL) compounds are indispensable tools in this endeavor. Ethyl 4-Isocyanatobenzoate-d4 serves as a crucial building block for introducing a deuterium label into various molecules. The presence of deuterium (d4 on the benzene ring) provides a distinct mass shift, enabling sensitive and accurate quantification in mass spectrometry-based bioanalytical assays, such as pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies. Its highly reactive isocyanate group offers a versatile handle for covalently attaching the labeled phenyl ring to a wide array of molecules containing nucleophilic groups.
Physicochemical and Spectroscopic Properties
The defining characteristic of Ethyl 4-Isocyanatobenzoate-d4 is the incorporation of four deuterium atoms on the benzene ring, which imparts a higher molecular weight compared to its non-labeled counterpart. This mass difference is the cornerstone of its utility in quantitative analysis.
Table 1: Core Physicochemical Properties
| Property | Value (Ethyl 4-Isocyanatobenzoate-d4) | Value (Unlabelled Analogue) | Source(s) |
| CAS Number | 1219802-91-1 | 30806-83-8 | [1][2] |
| Molecular Formula | C₁₀D₄H₅NO₃ | C₁₀H₉NO₃ | [2] |
| Molecular Weight | 195.21 g/mol | 191.18 g/mol | [2] |
| Synonyms | Ethyl 2,3,5,6-tetradeuterio-4-isocyanatobenzoate | 4-(Ethoxycarbonyl)phenyl isocyanate | [1] |
| Physical State | Solid | Solid | [3] |
| Melting Point | Not specified | 27-29 °C | [3] |
| Boiling Point | Not specified | 118-119 °C at 0.8 mmHg | [3][4] |
| Isotopic Purity | ≥ 99 atom % D | N/A | [2] |
| Chemical Purity | ≥ 98% | ~97% | [2] |
| Storage Temperature | 2-8°C | 2-8°C | [3] |
Spectroscopic Profile
While specific spectra for the deuterated compound are not publicly available, the key differences from the unlabelled analogue (CAS 30806-83-8) can be predicted:
-
¹H NMR: The aromatic region of the spectrum will show a significant reduction or complete absence of signals corresponding to the benzene ring protons, confirming the high level of deuteration.
-
¹³C NMR: The carbon signals of the deuterated benzene ring will appear as multiplets due to C-D coupling, and their relaxation times will be longer.
-
Mass Spectrometry (MS): The molecular ion peak will be observed at m/z 195, a +4 Da shift from the unlabelled compound (m/z 191), which is the primary feature utilized in its applications.[1][2]
-
Infrared (IR) Spectroscopy: The characteristic strong, sharp absorption band of the isocyanate group (-N=C=O) is expected around 2250-2280 cm⁻¹. C-D stretching vibrations will appear at a lower frequency (around 2250 cm⁻¹) compared to the C-H stretches (around 3000-3100 cm⁻¹) of the unlabelled compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of Ethyl 4-Isocyanatobenzoate-d4 is dominated by the electrophilic nature of the isocyanate group. This functional group readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable urea, carbamate, and thiocarbamate linkages, respectively. This reactivity provides a straightforward method for tagging molecules of interest with a deuterated phenyl group.
The reaction is typically carried out in an inert aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) and often requires no catalyst. The choice of solvent is critical to avoid side reactions, as isocyanates can react with water and other protic solvents.[5]
Workflow for Covalent Labeling
Caption: General workflow for labeling a target molecule.
Core Application: Internal Standard in Bioanalysis
The primary application of Ethyl 4-Isocyanatobenzoate-d4 is in the synthesis of stable isotope-labeled internal standards (SIL-IS) for quantitative mass spectrometry.
Causality in Experimental Choice: In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is clearly distinguishable by its mass. A SIL-IS synthesized from Ethyl 4-Isocyanatobenzoate-d4 fulfills these criteria perfectly. It behaves almost identically to the non-labeled analyte during sample extraction, chromatography, and ionization, but its +4 Da mass difference allows for separate and unambiguous detection. This corrects for variability in sample preparation and matrix effects, leading to highly accurate and precise quantification of the drug or metabolite in complex biological matrices like plasma or urine.
Experimental Protocol: Synthesis of a Labeled Urea Derivative
This protocol describes a general procedure for reacting Ethyl 4-Isocyanatobenzoate-d4 with a primary amine to form a deuterated urea derivative, a common step in creating an internal standard.
Self-Validating System: The success of this protocol is validated at each stage. The reaction progress is monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by LC-MS and NMR, ensuring the correct mass shift and structural integrity.
Methodology:
-
Reagent Preparation:
-
Dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: Anhydrous conditions are crucial to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which decomposes to an amine and CO₂, leading to unwanted side products.[5]
-
-
Reaction Setup:
-
Cool the amine solution to 0°C using an ice bath.
-
Rationale: The reaction is exothermic. Cooling the mixture controls the reaction rate, minimizing the formation of byproducts.
-
-
Addition of Isocyanate:
-
Dissolve Ethyl 4-Isocyanatobenzoate-d4 (1.05 equivalents) in a minimal amount of anhydrous DCM.
-
Add the isocyanate solution dropwise to the stirred amine solution over 10-15 minutes.
-
Rationale: A slight excess of the isocyanate ensures the complete consumption of the limiting amine. Dropwise addition maintains temperature control.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC, observing the consumption of the starting amine.
-
Rationale: TLC provides a quick and effective way to determine if the reaction is complete.
-
-
Workup and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
If the product is a solid, it may precipitate directly. It can be collected by filtration and washed with a cold, non-polar solvent (e.g., hexane or ether) to remove unreacted starting material.
-
If the product is an oil, it can be purified using column chromatography on silica gel.
-
Rationale: The workup procedure is designed to efficiently isolate the desired product from the reaction solvent and any excess reagents.
-
-
Characterization:
-
Confirm the identity and purity of the final deuterated urea product using LC-MS (to verify the expected molecular weight) and ¹H NMR (to confirm the structure and absence of aromatic protons).
-
Safety, Handling, and Storage
As a reactive isocyanate, Ethyl 4-Isocyanatobenzoate-d4 requires careful handling to ensure laboratory safety. The safety profile is extrapolated from its unlabelled analogue.
-
Hazard Identification: This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[6] It is a skin and eye irritant and a respiratory sensitizer, meaning it can cause allergy or asthma-like symptoms upon inhalation.[3][6]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[7][8] Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[3][7]
-
Handling Precautions: Avoid creating dust.[7] Prevent contact with skin, eyes, and clothing. Keep away from moisture and incompatible materials such as water, alcohols, amines, and strong bases, as these can trigger vigorous or explosive reactions.[5][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended between 2-8°C.[3][9] Protect from moisture.
Conclusion
Ethyl 4-Isocyanatobenzoate-d4 is a specialized but highly effective chemical tool for researchers in drug metabolism and pharmacokinetics. Its well-defined reactivity, combined with the precision of stable isotope labeling, allows for the creation of robust internal standards essential for the accurate bioanalysis of novel chemical entities. Adherence to proper handling and reaction protocols is essential to leverage its full potential safely and effectively.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 589805, Ethyl 4-isocyanatobenzoate. [Link]
-
ChemSynthesis. ethyl 4-isocyanatobenzoate. [Link]
-
Kovalenko, S. I., et al. (2017). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 22(9), 1438. [Link]
-
ResearchGate. Synthesis of ethyl-4-isocyanobenzoate 4. [Link]
-
PubMed. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 90232, Ethyl 4-ethoxybenzoate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81589, Ethyl 4-cyanobenzoate. [Link]
Sources
- 1. Buy Online CAS Number 1219802-91-1 - TRC - Ethyl 4-Isocyanatobenzoate-2,3,5,6-d4 | LGC Standards [lgcstandards.com]
- 2. Ethyl 4-Isocyanatobenzoate-2,3,5,6-d4 | LGC Standards [lgcstandards.com]
- 3. Ethyl 4-isocyanatobenzoate 97 30806-83-8 [sigmaaldrich.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Ethyl 4-isocyanatobenzoate | C10H9NO3 | CID 589805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
